![molecular formula C10H12N2O2 B14224687 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid CAS No. 787506-78-9](/img/structure/B14224687.png)
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with a methyl group, a prop-2-en-1-ylamino group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-chloropyridine-3-carboxylic acid with prop-2-en-1-amine under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atom is replaced by the prop-2-en-1-ylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the synthesis of other valuable compounds used in various industries.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine-3-carboxylic acid: Lacks the methyl and prop-2-en-1-ylamino groups, resulting in different chemical properties and reactivity.
6-Methylpyridine-3-carboxylic acid: Lacks the prop-2-en-1-ylamino group, affecting its biological activity and applications.
2-[(Prop-2-en-1-yl)amino]pyridine-3-carboxylic acid:
Uniqueness
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the methyl and prop-2-en-1-ylamino groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific targets and improve its stability under various conditions.
Propiedades
Número CAS |
787506-78-9 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-methyl-2-(prop-2-enylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14)5-4-7(2)12-9/h3-5H,1,6H2,2H3,(H,11,12)(H,13,14) |
Clave InChI |
QEQPEPIKNQWRMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C(=O)O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


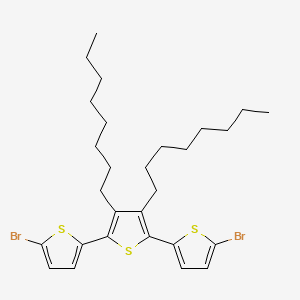
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
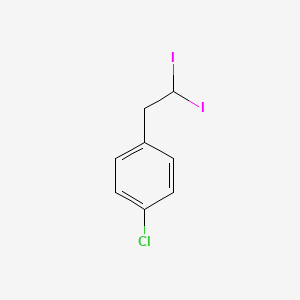
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
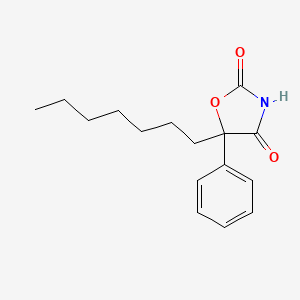
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
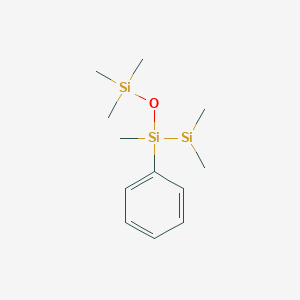
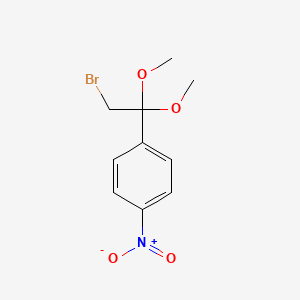
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)

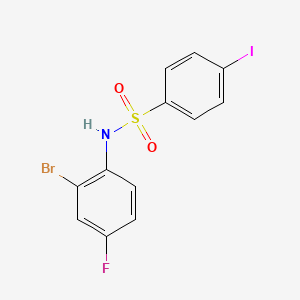
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
